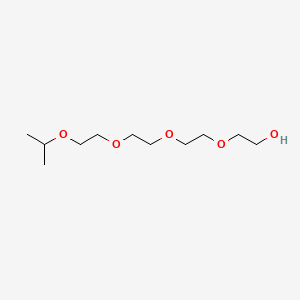
1-Methyl-2-(2-methylpropoxy)-2-oxoethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 283-548-5, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in oil. It is one of the most commonly used phthalates in the production of flexible plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C, which facilitates the formation of the ester bond between the phthalic anhydride and the alcohol.
Industrial Production Methods
In industrial settings, the production of DEHP involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.
Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Depends on the nucleophile used in the reaction.
Applications De Recherche Scientifique
DEHP has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Used in medical devices such as blood bags and tubing due to its flexibility.
Industry: Widely used in the production of flexible plastics for various industrial applications.
Mécanisme D'action
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility by reducing intermolecular forces. In biological systems, DEHP and its metabolites can interact with various molecular targets, including hormone receptors, leading to endocrine-disrupting effects. The exact pathways involved in these interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Comparison
DEHP is unique among phthalates due to its widespread use and well-studied effects. Compared to DINP and DIDP, DEHP has a lower molecular weight and different physical properties, making it more suitable for certain applications. BBP, on the other hand, is used in different applications due to its distinct chemical structure and properties.
DEHP’s extensive use and well-documented effects make it a compound of significant interest in both industrial and scientific research contexts.
Propriétés
Numéro CAS |
84681-87-8 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
[1-(2-methylpropoxy)-1-oxopropan-2-yl] butanoate |
InChI |
InChI=1S/C11H20O4/c1-5-6-10(12)15-9(4)11(13)14-7-8(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
KOWHDISSCIEDSN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















